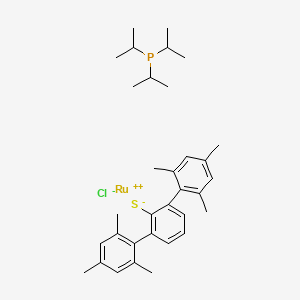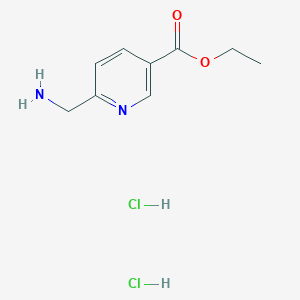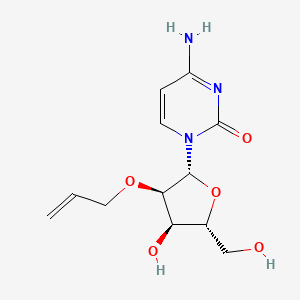
N,N,2-Trimethyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethyl-6-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which also contains three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method for preparing N,N,2-Trimethyl-6-nitroaniline involves the nitration of aniline derivatives. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,2-Trimethyl-6-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form various products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso compounds or further oxidized derivatives.
Reduction: The major product is N,N,2-Trimethyl-6-aminoaniline.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Dyes: N,N,2-Trimethyl-6-nitroaniline is used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Antitumor Agents: Derivatives of nitroanilines, including this compound, have been studied for their potential antitumor activities.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mécanisme D'action
The mechanism of action of N,N,2-Trimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
N,N,2,6-Tetramethylaniline: Similar in structure but lacks the nitro group.
N,N-Dimethylaniline: Contains two methyl groups and an amino group but lacks the nitro group.
2,4,6-Trinitroaniline: Contains three nitro groups, making it more reactive and potent compared to N,N,2-Trimethyl-6-nitroaniline.
Uniqueness: Its balance of stability and reactivity makes it suitable for various industrial and research applications .
Propriétés
IUPAC Name |
N,N,2-trimethyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(11(12)13)9(7)10(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWVHBAGISQFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)




![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B8133567.png)
